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molecular formula C6H6O3<br>C6H6O3<br>C6H3(OH)3 B1678534 Pyrogallol CAS No. 87-66-1

Pyrogallol

Cat. No. B1678534
M. Wt: 126.11 g/mol
InChI Key: WQGWDDDVZFFDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04172960

Procedure details

The product of Example 3 was added to 48% aqueous hydrobromic acid (400 parts) and the mixture boiled under reflux in an atmosphere of nitrogen for one hour. The hydrobromic acid was then evaporated off under reduced pressure to leave crude pyrogallol (40 parts, 90% yield), melting point 124°-130° C., the structure of which was confirmed by its nuclear magnetic resonance spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[C:4]=1[OH:11].Br>>[C:3]1([CH:8]=[CH:7][CH:6]=[C:5]([OH:9])[C:4]=1[OH:11])[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an atmosphere of nitrogen for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The hydrobromic acid was then evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(O)=C(O)C(O)=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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